molecular formula C17H23NO4 B12870334 tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12870334
M. Wt: 305.4 g/mol
InChI Key: UTIJYTGFDNFMHL-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a dihydroquinoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

    Methoxy Group Addition: The methoxy group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Methanol, ethanol, and other alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and substituted quinoline derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-(2-hydroxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-(2-chloro-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

tert-Butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

PropertyValue
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline-1-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity and influencing cellular pathways. Notably, it has been suggested that similar quinoline derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby exhibiting anticancer properties .

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer potential. A study evaluating various 4-oxoquinoline derivatives demonstrated that certain compounds exhibited cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. For instance, derivatives similar to tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline were found to inhibit the growth of gastric cancer cells effectively .

Case Study: Cytotoxicity Evaluation
The cytotoxic effects of related quinoline derivatives were assessed using the MTT assay across different cancer cell lines:

Compound IDCell LineIC50 (µM)Hemolytic Activity
16bGastric (ACP03)<20None
17bColon (HCT-116)<20None

The results indicated that these compounds could serve as leads for the development of new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with related compounds is essential:

Compound NameKey Feature
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-3,4-dihydroquinolineEthoxy group instead of methoxy
tert-Butyl 6-(2-hydroxy-2-oxoethyl)-3,4-dihydroquinolineHydroxy group may enhance reactivity
tert-Butyl 6-(2-chloro-2-oxoethyl)-3,4-dihydroquinolineChlorine substitution may alter activity

The presence of the methoxy group in tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydroquinoline enhances its solubility and may influence its interaction with biological targets compared to other derivatives .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-5-6-13-10-12(7-8-14(13)18)11-15(19)21-4/h7-8,10H,5-6,9,11H2,1-4H3

InChI Key

UTIJYTGFDNFMHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)OC

Origin of Product

United States

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